molecular formula C22H26N2O5S2 B2748524 ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 690246-89-0

ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2748524
CAS RN: 690246-89-0
M. Wt: 462.58
InChI Key: OPAXZBPOVNWCQN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are found in many biologically active compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The thiophene ring could be formed separately and then combined with the pyrrolidine ring through a coupling reaction.

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds are used in the synthesis of various heterocyclic structures. For instance, thiophenylhydrazonoacetates are synthesized for creating diverse derivatives like pyrazole, isoxazole, and pyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such synthesis processes contribute significantly to the development of novel compounds in organic chemistry.

Pharmacological Research

Although specific pharmacological applications of this compound were not found, related compounds show diverse pharmacological activities. For instance, certain ethyl carboxylate derivatives demonstrate anti-inflammatory and antiradical activities, indicating the potential of similar compounds in medicinal chemistry (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).

Fluorescence and Luminescence Studies

Compounds structurally related to this compound are used in fluorescence studies. For example, derivatives of ethyl carboxylate conjugated with fluorescent coumarin scaffolds have been synthesized for their fluorescence properties, which are crucial in various chemical and biological applications (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Synthesis of Metal-Organic Frameworks

In the field of materials science, ethyl carboxylate compounds aid in the synthesis of metal–organic frameworks. These frameworks are studied for their thermostability and luminescence properties, indicating potential applications in material chemistry and engineering (Sun et al., 2012).

Organic Electronics

In organic electronics, related ethyl carboxylate compounds are investigated for their role in enhancing the micro-structure and performance of organic photovoltaic cells. This application is critical for the development of more efficient solar energy harvesting technologies (Shen et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The pyrrolidine ring is a common feature in many bioactive compounds and can contribute to the stereochemistry of the molecule .

properties

IUPAC Name

ethyl 2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-3-29-22(26)19-16-7-6-8-17(16)30-21(19)23-20(25)15-10-9-14(2)18(13-15)31(27,28)24-11-4-5-12-24/h9-10,13H,3-8,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAXZBPOVNWCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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